molecular formula C9H9ClF3N B3198797 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1016531-10-4

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B3198797
CAS No.: 1016531-10-4
M. Wt: 223.62 g/mol
InChI Key: CFWADCJNLVSUEU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1016531-10-4) is a fluorinated aromatic amine of high interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the creation of more complex molecules . Its molecular formula is C9H9ClF3N, with a molecular weight of 223.62 g/mol . The compound features a 4-chlorophenyl group attached to a propanamine backbone that is substituted with three fluorine atoms at the β-position, a structure that confers key physicochemical properties . The trifluoromethyl group significantly enhances the compound's lipophilicity, which facilitates better penetration of cell membranes and allows for efficient interaction with intracellular biological targets . Meanwhile, the chlorophenyl group contributes to binding affinity and specificity towards certain enzymes and receptors . This mechanism makes it a valuable biochemical probe for studying enzyme interactions and receptor binding, and it has been investigated for its potential to inhibit pathways related to cyclooxygenase (COX) and lipoxygenase (5-LOX), which are crucial in inflammatory responses . In the laboratory, a common synthetic route involves the reductive amination of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one . The compound is characterized by specific spectroscopic signatures, including a characteristic singlet in ¹⁹F NMR at approximately δ –65 ppm for the CF3 group . This product is intended for research purposes only and is strictly not intended for human or veterinary use .

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWADCJNLVSUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016531-10-4
Record name 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group contributes to its binding affinity and specificity towards certain biological molecules, leading to modulation of their activity and subsequent physiological effects .

Comparison with Similar Compounds

Table 1: Substituent Position and Halogen Effects

Compound Name Substituent Position Halogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Para Cl C₉H₈ClF₃N 235.62 Intermediate in drug synthesis; moderate synthetic yield (57%)
(1R)-1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine Para Br C₉H₉BrF₃N 268.07 Bromine analog; chiral scaffold for enantioselective synthesis
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride Ortho Cl C₉H₁₀Cl₂F₃N 272.09 Hydrochloride salt; enhanced solubility for pharmaceutical formulations

Key Observations :

  • Positional Isomerism : The ortho-chloro derivative (2-(2-chlorophenyl)-...) exhibits steric hindrance, which may reduce metabolic stability compared to the para isomer .

Functional Group Variations

Table 2: Amine vs. Ketone Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Primary amine C₉H₈ClF₃N 235.62 Reactive amine for coupling reactions
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one Ketone C₉H₆ClF₃O 222.59 Electrophilic carbonyl group for nucleophilic additions

Key Observations :

  • The ketone derivative lacks the nucleophilic amine group, making it more suitable for electrophilic aromatic substitution or Grignard reactions .
  • The amine’s basicity (pKa ~9–10) contrasts with the ketone’s neutrality, influencing solubility and reactivity in aqueous media .

Complex Cyclic and Heterocyclic Analogs

Table 3: Cyclopropane and Pyrazole Derivatives

Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride Cyclopropane ring + CF₃ C₁₀H₉ClF₃N 235.63 Rigid scaffold for CNS-targeting drugs
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine Pyrazole ring C₁₁H₁₀ClF₃N₂ 276.66 Potential pharmaceutical activity (e.g., kinase inhibition)

Key Observations :

  • The pyrazole-containing analog (C₁₁H₁₀ClF₃N₂) adds hydrogen-bonding capability via the heterocyclic nitrogen, broadening pharmacological utility .

Pharmacologically Active Analogs

Table 4: Comparison with Dexchlorphenamine

Compound Name Structure Molecular Weight (g/mol) Pharmacological Activity
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Linear propanamine backbone 235.62 Intermediate; unconfirmed activity
Dexchlorphenamine Pyridine-propanamine hybrid 274.80 Antihistamine; H₁ receptor antagonist

Key Observations :

  • Dexchlorphenamine’s pyridine ring enhances aromatic stacking interactions with histamine receptors, a feature absent in the simpler trifluoropropanamine .

Biological Activity

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF3N
  • Molecular Weight : 239.64 g/mol
  • Key Features : The compound features a chlorophenyl group and a trifluoropropylamine moiety, which influence its reactivity and biological interactions.

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has been investigated for its potential to interact with various biological targets:

  • Receptor Binding : It is being studied as a biochemical probe to understand enzyme interactions and receptor binding mechanisms.
  • Inhibition of Pathways : Preliminary studies suggest it may inhibit pathways related to cyclooxygenase (COX) and lipoxygenase (5-LOX), which are crucial in inflammatory responses .

Antifungal and Antitumor Properties

Research indicates that compounds similar to 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine exhibit multitargeted biological activity:

  • Antifungal Activity : Some derivatives have shown effectiveness in reducing α-tubulin levels in fungal cells, indicating potential antifungal properties .
  • Antitumor Activity : Studies suggest that the compound may influence cancer-related pathways by modulating protein interactions involved in cell proliferation and apoptosis .

Case Studies

A notable study evaluated the compound's effects on RBL-1 cells, focusing on its ability to inhibit leukotriene biosynthesis. The results demonstrated that certain substitutions on the compound could enhance or diminish its inhibitory effects on leukotriene synthesis, highlighting the importance of structural modifications in drug design .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amineC10H10BrF3NDifferent reactivity; potential for varied biological effects
1-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amineC10H10F4NEnhanced electronic properties; explored for receptor interactions
1-(4-Methylphenyl)-3,3,3-trifluoropropan-1-amineC10H12F3NAltered steric properties; impacts on pharmacokinetics

Future Directions in Research

The ongoing exploration of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine focuses on:

  • Drug Development : Its potential as a lead compound for developing therapeutic agents targeting inflammatory diseases and cancer.
  • Mechanistic Studies : Further elucidation of its molecular targets and pathways to optimize its efficacy and safety profiles.

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine?

Answer:
The synthesis typically involves reductive amination of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one. A standard method includes:

  • Reacting 4-chlorobenzaldehyde with trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol) to form the ketone intermediate .
  • Subsequent reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to convert the ketone to the amine .
  • Purification via column chromatography or recrystallization.
    Key considerations : Control reaction pH to minimize side products like imine intermediates.

Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric synthesis?

Answer:

  • Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of the ketone precursor .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates, while low temperatures (–20°C to 0°C) reduce racemization.
  • Monitoring stereochemistry : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee%) .
    Methodological note : Kinetic studies and DFT calculations aid in predicting optimal transition states for stereocontrol.

Basic Question: What are the characteristic spectroscopic signatures for confirming the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : A triplet at δ ~2.8 ppm (CH2 adjacent to NH2), a singlet at δ ~3.5 ppm (NH2), and aromatic protons (δ ~7.2–7.6 ppm) from the 4-chlorophenyl group .
    • ¹⁹F NMR : A singlet at δ ~–65 ppm (CF3 group) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 237 [M+H]⁺, with fragments at m/z 190 (loss of NH2) and 154 (loss of Cl) .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing CF3 group:

  • Activates the β-carbon : Enhances susceptibility to SN2 reactions (e.g., alkylation with methyl iodide) due to increased electrophilicity.
  • Steric effects : Hinders bulky nucleophiles, favoring primary attack sites.
    Experimental validation : Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions .

Basic Question: What biological targets or pathways are potentially modulated by this compound?

Answer:

  • Enzyme inhibition : The chlorophenyl and trifluoromethyl motifs suggest affinity for cytochrome P450 enzymes or kinases (e.g., EGFR) .
  • Neurotransmitter analogs : Structural similarity to phenethylamines implies potential interaction with monoamine transporters (e.g., serotonin receptors) .
    Methodology : Radioligand binding assays and molecular docking simulations are recommended for target identification.

Advanced Question: How can conflicting data on the compound’s solubility in polar solvents be resolved?

Answer:

  • Solubility profiling : Conduct phase-solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy.
  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (HSPs) to predict miscibility gaps .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • Spill management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Question: What strategies mitigate racemization during storage or reaction conditions?

Answer:

  • Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation and thermal degradation.
  • Reaction additives : Chiral auxiliaries (e.g., L-proline) stabilize the desired enantiomer .
  • In-line monitoring : Use real-time Raman spectroscopy to detect early racemization .

Basic Question: Which analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Answer:

  • HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients .
  • GC-FID : Quantifies volatile byproducts (e.g., unreacted trifluoroacetone) .
  • ICP-OES : Screens for heavy metal residues from catalysts .

Advanced Question: How can computational methods predict the compound’s metabolic stability?

Answer:

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to model cytochrome P450 metabolism .
  • QSAR models : Correlate structural descriptors (e.g., logP, topological polar surface area) with clearance rates.
  • Validation : Cross-reference predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

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